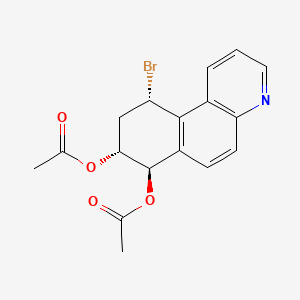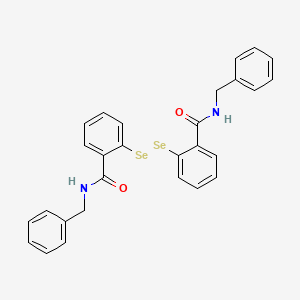![molecular formula C16H30N4O B14331409 N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide CAS No. 103827-18-5](/img/structure/B14331409.png)
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is a synthetic compound that features an imidazole ring, a versatile and widely studied heterocyclic structure. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide typically involves the formation of the imidazole ring followed by the attachment of the butyl and heptanamide groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of reagents such as glyoxal, ammonia, and alpha-halo ketones under controlled conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring.
Aplicaciones Científicas De Investigación
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is unique due to its specific structure, which combines the imidazole ring with butyl and heptanamide groups. This unique combination may confer specific biological activities and properties that are distinct from other imidazole derivatives .
Propiedades
Número CAS |
103827-18-5 |
|---|---|
Fórmula molecular |
C16H30N4O |
Peso molecular |
294.44 g/mol |
Nombre IUPAC |
N-butyl-6-[2-(1H-imidazol-5-yl)ethylamino]heptanamide |
InChI |
InChI=1S/C16H30N4O/c1-3-4-10-19-16(21)8-6-5-7-14(2)18-11-9-15-12-17-13-20-15/h12-14,18H,3-11H2,1-2H3,(H,17,20)(H,19,21) |
Clave InChI |
ZNEWKFPYDSIEPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CCCCC(C)NCCC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


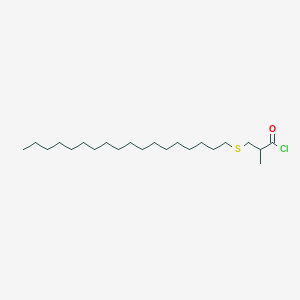
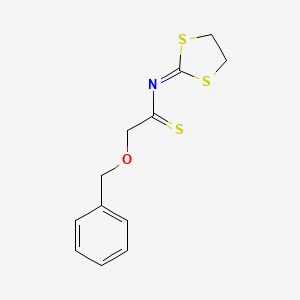
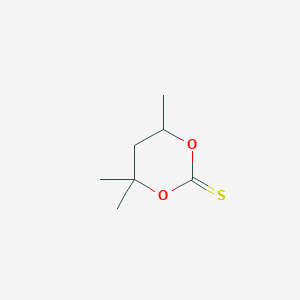
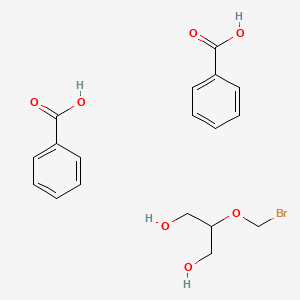

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)


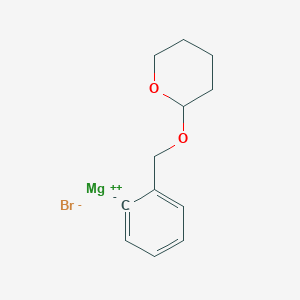
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)

